3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Mechanism of Action
Target of Action
3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has been widely studied for its diverse biological activities 1,3,4-thiadiazole derivatives have been reported to exhibit antibacterial activity against various bacterial strains such asKlebsiella pneumoniae and Staphylococcus hominis .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact strongly with biological targets due to their mesoionic nature, allowing them to cross cellular membranes . This interaction can result in the inhibition of the growth of certain bacteria .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The mesoionic nature of 1,3,4-thiadiazole derivatives allows them to cross cellular membranes, which may influence their bioavailability .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit antibacterial activity, suggesting that they may inhibit the growth of certain bacteria .
Action Environment
The biological activities of 1,3,4-thiadiazole derivatives suggest that they may be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have a broad spectrum of biological activity, including potential antiglaucoma, anti-inflammatory, antitumor, antiulcer, antibacterial, antiviral, analgesic, antiepileptic, antifungal, and radioprotective properties .
Cellular Effects
Some thiadiazole derivatives have been found to induce apoptotic cell death in HeLa cancer cells and block the cell cycle at the sub-G1 phase .
Molecular Mechanism
Some thiadiazole derivatives have been found to intercalate into DNA , which could potentially explain their antitumor activity.
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have quick responses .
Metabolic Pathways
Some thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90) , which controls the folding of numerous proteins.
Subcellular Localization
Some thiadiazole derivatives have been found to intercalate into DNA , suggesting that they may localize to the nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-phenyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-phenyl-1,2,4-thiadiazole
- 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- 2-phenyl-1,3,4-thiadiazole derivatives
Uniqueness
3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom and the phenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOEVIJCRGQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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